Cas no 2757959-08-1 (2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid)

2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid is a specialized organic compound featuring a reactive allyloxycarbonyl (Alloc) protecting group and a glycine-derived moiety. Its structure combines a carbamate linkage with an amide bond, making it useful in peptide synthesis and bioconjugation applications. The Alloc group allows for selective deprotection under mild conditions, often using palladium catalysts, enabling orthogonal protection strategies in complex molecular assemblies. The carboxylic acid functionality provides a handle for further derivatization or coupling reactions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and medicinal chemistry, where controlled deprotection and functional group compatibility are critical. Its stability under standard peptide synthesis conditions ensures reliable performance in multi-step synthetic routes.
2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid structure
2757959-08-1 structure
商品名:2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid
CAS番号:2757959-08-1
MF:C9H14N2O5
メガワット:230.217862606049
CID:6123267
PubChem ID:165753597

2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid 化学的及び物理的性質

名前と識別子

    • 2757959-08-1
    • 2-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid
    • EN300-37101229
    • 2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid
    • インチ: 1S/C9H14N2O5/c1-2-5-16-9(15)10-4-3-7(12)11-6-8(13)14/h2H,1,3-6H2,(H,10,15)(H,11,12)(H,13,14)
    • InChIKey: LBJPJZUZSQWIFX-UHFFFAOYSA-N
    • ほほえんだ: O(CC=C)C(NCCC(NCC(=O)O)=O)=O

計算された属性

  • せいみつぶんしりょう: 230.09027155g/mol
  • どういたいしつりょう: 230.09027155g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 8
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 105Ų

2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37101229-0.05g
2-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid
2757959-08-1 95.0%
0.05g
$563.0 2025-03-18
Enamine
EN300-37101229-0.25g
2-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid
2757959-08-1 95.0%
0.25g
$617.0 2025-03-18
Enamine
EN300-37101229-2.5g
2-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid
2757959-08-1 95.0%
2.5g
$1315.0 2025-03-18
Enamine
EN300-37101229-10.0g
2-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid
2757959-08-1 95.0%
10.0g
$2884.0 2025-03-18
Enamine
EN300-37101229-5.0g
2-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid
2757959-08-1 95.0%
5.0g
$1945.0 2025-03-18
Enamine
EN300-37101229-0.1g
2-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid
2757959-08-1 95.0%
0.1g
$591.0 2025-03-18
Enamine
EN300-37101229-0.5g
2-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid
2757959-08-1 95.0%
0.5g
$645.0 2025-03-18
Enamine
EN300-37101229-1.0g
2-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid
2757959-08-1 95.0%
1.0g
$671.0 2025-03-18

2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid 関連文献

2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acidに関する追加情報

Introduction to 2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid (CAS No. 2757959-08-1)

2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid, identified by its Chemical Abstracts Service (CAS) number 2757959-08-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes amide and ester functional groups. The presence of these functional groups not only contributes to its chemical reactivity but also opens up diverse possibilities for its application in drug design and development.

The molecular structure of 2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid consists of a central acetic acid moiety linked to a propylamine derivative, which is further modified by an ester group attached to a propene backbone. This structural complexity suggests potential biological activities, making it a candidate for further investigation in medicinal chemistry. The compound's ability to interact with biological targets is likely influenced by its dual functionality, which can modulate both enzymatic and receptor-mediated processes.

In recent years, there has been a growing interest in the development of novel compounds that can modulate protein-protein interactions (PPIs) and other non-traditional drug targets. 2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid has been explored as a potential lead compound in this context. Its structural features, particularly the amide and ester groups, are known to facilitate binding to hydrophobic pockets and charged residues on protein surfaces. This makes it an attractive candidate for designing small-molecule inhibitors or modulators.

One of the most compelling aspects of this compound is its potential role in addressing complex diseases that involve aberrant protein-protein interactions. For instance, studies have shown that modulating certain PPIs can lead to therapeutic benefits in conditions such as cancer, inflammation, and neurodegenerative disorders. The unique structural motif of 2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid positions it as a promising candidate for further development into a drug candidate.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their potential biological activity. 2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid has been subjected to virtual screening using molecular docking techniques to identify its binding affinity to various biological targets. These studies have revealed that the compound exhibits significant binding potential to several key enzymes and receptors implicated in disease pathways.

The synthesis of 2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid presents both challenges and opportunities for chemists. The presence of multiple functional groups requires careful consideration during the synthetic process to ensure high yield and purity. However, the compound's structural complexity also offers opportunities for innovation in synthetic methodologies. Recent reports have highlighted novel synthetic routes that improve efficiency and scalability, making it more feasible to produce this compound in larger quantities for further research.

In conclusion, 2-(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanamido)acetic acid (CAS No. 2757959-08-1) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for modulating protein-protein interactions and other critical biological processes. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this one are poised to play a crucial role in the next generation of drug discovery and development.

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